molecular formula C13H11N5O2 B5696762 N'-[(E)-(3-nitrophenyl)methylideneamino]pyridine-2-carboximidamide

N'-[(E)-(3-nitrophenyl)methylideneamino]pyridine-2-carboximidamide

Cat. No.: B5696762
M. Wt: 269.26 g/mol
InChI Key: YDGFMYLLBHWUBV-CXUHLZMHSA-N
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Description

N’-[(E)-(3-nitrophenyl)methylideneamino]pyridine-2-carboximidamide is a chemical compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3-nitrophenyl)methylideneamino]pyridine-2-carboximidamide typically involves the condensation reaction between 3-nitrobenzaldehyde and pyridine-2-carboximidamide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3-nitrophenyl)methylideneamino]pyridine-2-carboximidamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The Schiff base can be reduced to the corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: The major product is the corresponding nitro derivative.

    Reduction: The major product is the corresponding amine.

    Substitution: The major products depend on the nucleophile used but generally involve the replacement of the nitro group with the nucleophile.

Scientific Research Applications

N’-[(E)-(3-nitrophenyl)methylideneamino]pyridine-2-carboximidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(3-nitrophenyl)methylideneamino]pyridine-2-carboximidamide involves its ability to form complexes with metal ions. These complexes can interact with biological molecules, potentially inhibiting enzyme activity or disrupting cellular processes. The exact molecular targets and pathways involved depend on the specific application and the nature of the metal complex formed .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(3-hydroxyphenyl)methylideneamino]pyridine-2-carboximidamide
  • N’-[(2-ethylhexyloxy)pyridine-2-carboximidamide
  • N’-[(2-ethylhexyloxy)pyridine-3-carboximidamide

Uniqueness

N’-[(E)-(3-nitrophenyl)methylideneamino]pyridine-2-carboximidamide is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other similar compounds that may have different substituents, leading to variations in their chemical and biological properties .

Properties

IUPAC Name

N'-[(E)-(3-nitrophenyl)methylideneamino]pyridine-2-carboximidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5O2/c14-13(12-6-1-2-7-15-12)17-16-9-10-4-3-5-11(8-10)18(19)20/h1-9H,(H2,14,17)/b16-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDGFMYLLBHWUBV-CXUHLZMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=NN=CC2=CC(=CC=C2)[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=NC(=C1)/C(=N\N=C\C2=CC(=CC=C2)[N+](=O)[O-])/N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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